molecular formula C22H21N3O6 B2950310 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941918-09-8

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2950310
CAS No.: 941918-09-8
M. Wt: 423.425
InChI Key: MVUYBLDXNAALRW-UHFFFAOYSA-N
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Description

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 2,3-dihydrobenzodioxin moiety and a 1,2,4-oxadiazole ring linked to a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-27-15-4-5-16(18(11-15)28-2)21-23-22(31-24-21)13-9-20(26)25(12-13)14-3-6-17-19(10-14)30-8-7-29-17/h3-6,10-11,13H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUYBLDXNAALRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one represents a novel class of organic compounds with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3}, with a molecular weight of approximately 351.4 g/mol . The structure features a benzodioxin moiety linked to a pyrrolidinone and an oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect aldose reductase activity, which is crucial in glucose metabolism and related disorders such as diabetes .
  • Cytotoxic Effects : Studies indicate that the compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has been tested against A549 (lung cancer) and HepG2 (liver cancer) cells, demonstrating significant inhibition of cell viability at certain concentrations .
  • Antimicrobial Activity : Preliminary tests suggest that derivatives of the compound may possess antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus spp. .

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies have shown that concentrations above 100 µM may lead to increased cell viability in certain normal cell lines while exhibiting toxicity towards cancerous cells .
Cell LineConcentration (µM)Viability (%)
A54910045
HepG220030
  • Antimicrobial Efficacy : A study reported that certain derivatives demonstrated strong bactericidal effects against Staphylococcus spp., with minimal cytotoxicity to normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound belongs to a class of nitrogen- and oxygen-containing heterocycles. Below is a comparative analysis with related molecules from the literature:

Compound Core Structure Substituents Key Properties
Target Compound Pyrrolidin-2-one 2,3-Dihydrobenzodioxin, 1,2,4-oxadiazole, 2,4-dimethoxyphenyl Hypothesized stability from electron-rich aromatic systems; potential bioactivity
4i () Pyrimidin-2(1H)-one Coumarin, tetrazole, phenyl Moderate yield (not specified); likely fluorescent properties
4j () Pyrazol-3-one Thioxopyrimidine, coumarin, tetrazole Sulfur-containing moiety may enhance binding affinity
1l () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl, ester groups High melting point (243–245°C); 51% yield; confirmed by HRMS
2d () Tetrahydroimidazo[1,2-a]pyridine Benzyl, nitrophenyl, cyano, ester groups Lower yield (55%); IR confirms carbonyl and nitrile functionalities

Spectroscopic and Analytical Data

  • While the target compound lacks reported spectral data, analogs like 1l and 2d were characterized via 1H/13C NMR, IR, and HRMS (e.g., 1l : HRMS m/z calc. 567.1934, found 567.1931). Such methods would be critical for verifying the target compound’s structure.

Yield and Practical Considerations

  • The synthesis of 1l achieved a 51% yield, suggesting moderate efficiency for similar multi-step reactions. The target compound’s synthesis would likely face challenges due to steric hindrance from the bulky benzodioxin and dimethoxyphenyl groups.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how are key intermediates validated?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclization to form the pyrrolidin-2-one core (e.g., using acid-catalyzed ring-closing reactions).
  • Oxadiazole formation via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or TBTU) .
  • Coupling reactions (e.g., Suzuki-Miyaura) to attach the 2,4-dimethoxyphenyl and benzodioxin moieties. Intermediates are validated using thin-layer chromatography (TLC) for purity and ¹H/¹³C NMR to confirm structural motifs. For example, the oxadiazole ring’s formation is confirmed by a characteristic singlet at δ ~8.5 ppm in ¹H NMR for the proton adjacent to the oxadiazole nitrogen .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm; oxadiazole carbons at δ 160–170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to validate the empirical formula .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone ring) .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of the oxadiazole moiety in this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for oxadiazole formation. For example, compare the activation energies of POCl₃-mediated vs. TBTU-mediated cyclization .
  • Solvent Screening : Apply COSMO-RS simulations to predict solvent effects on reaction yield and selectivity. Polar aprotic solvents (e.g., DMF) often enhance oxadiazole stability .
  • Machine Learning : Train models on existing reaction datasets to predict optimal stoichiometry, temperature, and catalyst combinations .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating proton-carbon connectivity. For instance, HMBC can confirm the oxadiazole’s linkage to the pyrrolidinone ring via long-range couplings .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels at suspected sites to track chemical shifts in complex environments (e.g., distinguishing oxadiazole vs. triazole nitrogens) .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., benzodioxin-containing derivatives in and ) to identify systematic shifts caused by substituents .

Q. What strategies improve the scalability of this compound’s synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., oxadiazole cyclization), reducing side reactions .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, residence time) and identify robust conditions for >90% yield .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HRMS data?

Methodological Answer:

  • Ionization Artifacts : Check for adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) using ESI+/ESI– modes. Adjust calibration standards to match ionization conditions .
  • Isotopic Pattern Analysis : Verify the natural abundance of isotopes (e.g., ³⁵Cl/³⁷Cl in derivatives) to rule out impurities .
  • Synthetic Replication : Repeat the synthesis with stricter anhydrous conditions to eliminate hydrolyzed byproducts (e.g., oxadiazole ring-opening in humid environments) .

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